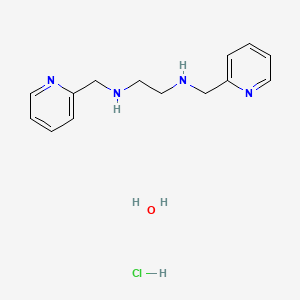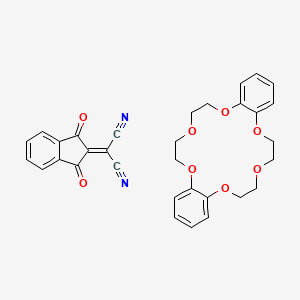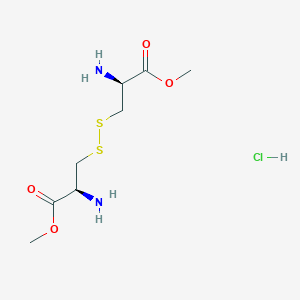
N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine;hydrate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine;hydrate;hydrochloride: is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine typically involves the reaction of 2-pyridinecarboxaldehyde with ethylenediamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions, which are useful in catalysis and material science.
Substitution Reactions: Can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms in the pyridine rings.
Common Reagents and Conditions:
Oxidizing Agents: Used in reactions to modify the oxidation state of the compound.
Reducing Agents: Employed to reduce imine intermediates during synthesis.
Major Products: The major products formed from these reactions are typically metal-ligand complexes, which have applications in catalysis and as intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine is used as a ligand to form complexes with transition metals.
Biology: In biological research, this compound is investigated for its ability to chelate metal ions, which can be useful in studying metalloproteins and metalloenzymes .
Medicine: In medicine, the compound’s metal-chelating properties are explored for potential therapeutic applications, such as in the treatment of metal ion-related diseases .
Industry: Industrially, this compound is used in the development of catalysts for various chemical processes, including polymerization and oxidation reactions .
Wirkmechanismus
The mechanism by which N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine exerts its effects involves the formation of stable complexes with metal ions. These complexes can influence various biochemical pathways by modulating the availability and reactivity of metal ions in biological systems . The compound’s ability to chelate metal ions makes it a valuable tool in studying and manipulating metalloproteins and metalloenzymes .
Vergleich Mit ähnlichen Verbindungen
N,N’-Dimethyl-N,N’-bis(2-pyridinylmethyl)-1,2-ethanediamine: Similar structure but with additional methyl groups, which can influence its reactivity and binding properties.
N,N,N’,N’-tetra(2-pyridinylmethyl)ethane-1,2-diamine: Contains four pyridine groups, offering different coordination chemistry and applications.
Uniqueness: N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine is unique due to its specific structure that allows for the formation of highly stable metal complexes. This stability is crucial for its applications in catalysis and as a research tool in studying metal ion interactions .
Eigenschaften
IUPAC Name |
N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.ClH.H2O/c1-3-7-17-13(5-1)11-15-9-10-16-12-14-6-2-4-8-18-14;;/h1-8,15-16H,9-12H2;1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUVOKVVJHVFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCNCC2=CC=CC=N2.O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A](/img/structure/B8234765.png)






![(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;hydrochloride](/img/structure/B8234815.png)


![1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B8234829.png)
![Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt)](/img/structure/B8234834.png)
![(2R,3S,4S,5R)-3-[[(1S,3S,4S,5S)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B8234848.png)

